molecular formula C10H11F3O B14769589 1,3,5-Trifluoro-2-isobutoxybenzene

1,3,5-Trifluoro-2-isobutoxybenzene

Cat. No.: B14769589
M. Wt: 204.19 g/mol
InChI Key: JRKJAIVSZYXLSR-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-isobutoxybenzene is an organic compound with the molecular formula C10H11F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trifluoro-2-isobutoxybenzene typically involves the reaction of 1,3,5-trifluorobenzene with isobutyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isobutoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2-isobutoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carbonyl and alcohol derivatives, respectively.

Scientific Research Applications

1,3,5-Trifluoro-2-isobutoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trifluoro-2-isobutoxybenzene involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the isobutoxy group can influence the compound’s solubility and reactivity. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trifluorobenzene: A simpler compound with only three fluorine atoms and no isobutoxy group.

    1,3,5-Trifluoro-2,4,6-triiodobenzene: A more complex compound with additional iodine atoms.

    1,3,5-Trifluoro-2-methoxybenzene: A similar compound with a methoxy group instead of an isobutoxy group.

Uniqueness

1,3,5-Trifluoro-2-isobutoxybenzene is unique due to the presence of both fluorine atoms and an isobutoxy group, which confer distinct chemical properties

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1,3,5-trifluoro-2-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H11F3O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3

InChI Key

JRKJAIVSZYXLSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)F

Origin of Product

United States

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